RSS0680

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H64N10O6S3 |

|---|---|

Molecular Weight |

1021.3 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H64N10O6S3/c1-33(35-14-16-36(17-15-35)47-34(2)54-32-70-47)55-49(65)43-28-41(63)30-62(43)50(66)48(52(3,4)5)57-45(64)13-8-7-9-22-60-23-25-61(26-24-60)40-20-18-38(19-21-40)56-51-53-29-44-46(58-51)42(31-69-44)37-11-10-12-39(27-37)59-71(6,67)68/h10-12,14-21,27,29,31-33,41,43,48,59,63H,7-9,13,22-26,28,30H2,1-6H3,(H,55,65)(H,57,64)(H,53,56,58)/t33-,41+,43-,48+/m0/s1 |

InChI Key |

LYEASLAOGYYESL-GYRLGPJISA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)C(=CS7)C8=CC(=CC=C8)NS(=O)(=O)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)C(=CS7)C8=CC(=CC=C8)NS(=O)(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the sRNA Function of StsR (Formerly RSs0827) in Rhodobacter sphaeroides

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the small non-coding RNA (sRNA) StsR in the bacterium Rhodobacter sphaeroides. It details its regulatory functions, the signaling pathways it influences, and the experimental methodologies used to elucidate its role.

Introduction to StsR

StsR, previously identified as RSs0827, is a small regulatory RNA of approximately 72 nucleotides found in the alpha-proteobacterium Rhodobacter sphaeroides. It plays a crucial role in the post-transcriptional regulation of various cellular processes, particularly in response to environmental stress. As with many trans-encoded sRNAs, StsR's function is often dependent on the RNA chaperone Hfq, which facilitates its interaction with target mRNAs.[1][2]

Core Functions and Regulatory Network

StsR is a key regulator in several fundamental bacterial processes. Its expression is significantly induced during the stationary phase of growth and under various stress conditions, including iron limitation.[3] The alternative sigma factors RpoHI and RpoHII are responsible for this stress-dependent induction, directly linking environmental cues to the regulatory activity of StsR.

The primary functions of StsR include:

-

Control of Cell Division and Growth: StsR has a significant role in managing cell division and overall bacterial growth.[1]

-

Stress Response: It is a critical component of the bacterial stress response, particularly against photooxidative stress.[3]

-

Regulation of Photosynthesis: StsR influences the expression of genes related to photosynthesis.[3][4]

The regulatory network of StsR is complex, involving interactions with other sRNAs and key protein-coding genes. A notable interaction is with another abundant sRNA, UpsM. StsR directly interacts with UpsM, promoting its cleavage by the endoribonuclease RNase E. This interaction releases a conserved 3' processing product of UpsM that, in turn, affects the expression of genes in the dcw (division and cell wall) cluster in trans.

Furthermore, StsR directly targets the mRNA of the alternative sigma factor RpoE, affecting its stability and abundance.[3] Since RpoE regulates the expression of rpoHII, which in turn controls stsR expression, this forms a complex feedback loop within the regulatory network.[3]

Quantitative Data Summary

The following table summarizes the observed effects of StsR on the transcriptome of Rhodobacter sphaeroides, based on RNA sequencing analysis comparing wild-type cells with a mutant strain lacking the stsR gene (ΔStsR).[3]

| Category | Observation in ΔStsR mutant vs. Wild Type | Significance |

| Protein-Coding Genes | Altered expression levels of mRNAs involved in the photooxidative stress response. | Highlights StsR's role in mitigating stress. |

| Changes in the expression of photosynthesis genes and their regulators. | Demonstrates the influence of StsR on metabolic pathways. | |

| sRNAs | Differential expression of sRNAs known to be involved in stress responses and photosynthesis gene expression, such as PcrX and PcrZ. | Indicates a broader regulatory role of StsR within the sRNA network. |

| Target mRNA Stability | Altered stability of the rpoE mRNA. | Confirms a direct regulatory interaction and impact on a key sigma factor. |

Experimental Protocols

The functional characterization of StsR has been achieved through a combination of genetic, molecular, and biochemical assays.

RNA Sequencing (RNA-Seq) Analysis

To identify genes regulated by StsR, a comparative transcriptomic analysis was performed between wild-type R. sphaeroides and a ΔStsR mutant.

-

Strain Cultivation: Wild-type and ΔStsR strains were grown under specific conditions (e.g., exponential phase, stationary phase, or stress-inducing conditions).

-

RNA Isolation: Total RNA was extracted from bacterial cultures.

-

Library Preparation: Ribosomal RNA was depleted, and the remaining RNA was used to construct cDNA libraries.

-

Sequencing: The cDNA libraries were sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads were mapped to the R. sphaeroides genome, and differential gene expression analysis was performed to identify genes with altered expression in the ΔStsR mutant compared to the wild type.

In Vitro Interaction Assays

Direct interaction between StsR and its target RNAs was confirmed using electrophoretic mobility shift assays (EMSAs).

-

RNA Synthesis: Labeled (e.g., with a fluorescent dye or radioactive isotope) and unlabeled versions of StsR and the target RNA (e.g., rpoE mRNA 5' UTR) were synthesized in vitro.

-

Binding Reaction: A constant amount of labeled RNA was incubated with increasing concentrations of the unlabeled RNA in a suitable binding buffer.

-

Electrophoresis: The reaction mixtures were separated on a native polyacrylamide gel.

-

Detection: The migration of the labeled RNA was visualized. A shift in mobility upon the addition of the unlabeled RNA indicates a direct binding interaction.

In Vivo Validation of Targets

Reporter gene fusions are used to validate the regulatory effect of StsR on its targets in living cells.

-

Plasmid Construction: A plasmid is constructed containing a reporter gene (e.g., lacZ) fused to the 5' UTR and a portion of the coding sequence of the putative target mRNA.

-

Transformation: This reporter plasmid is introduced into both wild-type and ΔStsR R. sphaeroides strains.

-

Reporter Assay: The activity of the reporter protein (e.g., β-galactosidase) is measured under different conditions. A difference in reporter activity between the wild-type and mutant strains suggests that StsR regulates the expression of the target gene.

Visualizing the Regulatory Network and Workflows

Signaling Pathway of StsR Regulation

Caption: Regulatory cascade of StsR in Rhodobacter sphaeroides.

Experimental Workflow for StsR Target Identification

Caption: Workflow for identifying and validating sRNA targets.

References

- 1. sRNA-mediated RNA processing regulates bacterial cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of bacterial sRNAs using a network biology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Complex Network of Sigma Factors and sRNA StsR Regulates Stress Responses in R. sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of the Major Endoribonucleases RNase E and RNase III and of the sRNA StsR on Photosynthesis Gene Expression in Rhodobacter sphaeroides Is Growth-Phase-Dependent [pubmed.ncbi.nlm.nih.gov]

The Role of the RSs0680 sRNA Family in the Bacterial Oxidative Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the complex regulatory networks that govern bacterial survival under adverse conditions, small non-coding RNAs (sRNAs) have emerged as crucial players. This technical guide provides an in-depth examination of the RSs0680 family of sRNAs, also known as CcsR RNAs, and their integral role in the oxidative stress response of the alphaproteobacterium Rhodobacter sphaeroides. We will explore the signaling pathways that control the expression of these sRNAs, their proposed mechanism of action, and the functional implications for bacterial resilience. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of the key regulatory networks.

Introduction to Bacterial Oxidative Stress and the this compound sRNA Family

Bacteria are frequently exposed to reactive oxygen species (ROS), such as singlet oxygen (¹O₂), superoxide (O₂⁻), and hydrogen peroxide (H₂O₂), which can cause significant damage to DNA, proteins, and lipids. To counteract this threat, bacteria have evolved sophisticated oxidative stress response systems. In Rhodobacter sphaeroides, a photosynthetic bacterium that is particularly vulnerable to photooxidative stress, a family of four paralogous small non-coding RNAs—RSs0680a, RSs0680b, RSs0680c, and RSs0680d (collectively known as the this compound or CcsR family)—plays a significant role in mitigating oxidative damage.

These sRNAs are co-transcribed with the ccaF1 gene, which encodes a small RNA-binding protein containing a Domain of Unknown Function 1127 (DUF1127). The CcaF1 protein is involved in the maturation and stability of the CcsR sRNAs, highlighting a coordinated functional unit in the stress response. The expression of the ccaF1-ccsR operon is induced by photooxidative stress and heat shock, underscoring its importance in a general stress response.

The this compound Signaling Pathway in Oxidative Stress

The transcriptional regulation of the this compound sRNA family is intricately linked to a hierarchical sigma factor cascade that responds to environmental stressors.

Under conditions of photooxidative stress, particularly the presence of singlet oxygen, the extracytoplasmic function (ECF) sigma factor, RpoE , is activated. RpoE, in turn, initiates a downstream signaling cascade by promoting the transcription of the gene encoding the alternative sigma factor RpoHII . RpoHII, along with another heat-shock sigma factor, RpoHI , directly binds to the promoter of the ccaF1-ccsR operon, leading to the transcription of the ccaF1 mRNA and the four CcsR sRNAs.

The CcaF1 protein then binds to the CcsR sRNAs, influencing their processing and stability, thereby fine-tuning their regulatory activity. This signaling pathway ensures a rapid and robust response to oxidative damage, enabling the bacterium to adapt and survive.

Mechanism of Action of this compound sRNAs

The this compound sRNAs are proposed to function as post-transcriptional regulators by base-pairing with target messenger RNAs (mRNAs). A key feature of these sRNAs is a highly conserved seven-nucleotide sequence, CCUCCUCCC , which is believed to function as an anti-Shine-Dalgarno (anti-SD) sequence.

In bacteria, the Shine-Dalgarno sequence is a ribosomal binding site in the 5' untranslated region of mRNA, crucial for the initiation of translation. By binding to the Shine-Dalgarno sequence of target mRNAs, the this compound sRNAs can occlude the ribosome binding site, thereby inhibiting translation initiation. This mechanism allows for a rapid shutdown of the synthesis of specific proteins that may be detrimental or non-essential during oxidative stress.

Quantitative Data Summary

The following tables summarize the quantitative data available on the expression of key components of the this compound signaling pathway and the impact of oxidative stress on Rhodobacter sphaeroides.

Table 1: Relative mRNA Levels of Sigma Factors in Response to Stress

| Gene | Stress Condition | Fold Change in mRNA Level | Reference |

| rpoHII | Singlet Oxygen | ~15-fold increase | [1] |

| rpoHII | Heat Shock | ~4-fold increase | [1] |

| rpoHI | Singlet Oxygen | ~12-fold increase | [1] |

| rpoHI | Heat Shock | ~17-fold increase | [1] |

Table 2: Phenotypic Effects of Altered Gene Expression on Oxidative Stress Resistance

| Strain/Condition | Observation | Reference |

| rpoHII deletion mutant | Increased sensitivity to singlet oxygen and methylglyoxal | [1] |

| Overexpression of ccaF1 | Altered stress resistance | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound sRNA family.

Induction of Oxidative Stress in Rhodobacter sphaeroides

Objective: To induce photooxidative stress in liquid cultures of R. sphaeroides for subsequent analysis of gene expression or survival.

Materials:

-

Rhodobacter sphaeroides strain (e.g., 2.4.1)

-

Malate minimal medium

-

Methylene blue solution (photosensitizer)

-

Culture flasks (e.g., Erlenmeyer flasks for microaerobic growth, flat glass bottles for aerobic conditions)

-

Shaking incubator

-

High-intensity white light source (e.g., 800 W·m⁻²)

-

Spectrophotometer

Procedure:

-

Grow a pre-culture of R. sphaeroides under microaerobic conditions (e.g., in Erlenmeyer flasks with 80% culture volume, shaking at 140 rpm) at 32°C in malate minimal medium to the exponential phase (OD₆₆₀ of ~0.4).

-

Dilute the pre-culture into fresh malate minimal medium in flat glass bottles suitable for aeration and illumination.

-

Incubate the cultures under aerobic conditions in the dark with shaking until the OD₆₆₀ reaches ~0.4.

-

Add methylene blue to a final concentration of 0.2 µM.

-

To induce photooxidative stress, expose the cultures to high-intensity white light (800 W·m⁻²).

-

Collect samples at desired time points for RNA extraction, protein analysis, or viability assays.

Northern Blot Analysis of this compound sRNAs

Objective: To detect and quantify the expression levels of this compound sRNAs.

Materials:

-

Total RNA extracted from R. sphaeroides cultures

-

Denaturing polyacrylamide gel (e.g., 10% with 7M urea)

-

TBE buffer

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled or DIG-labeled oligonucleotide probe complementary to the this compound sequence

-

Wash buffers

-

Phosphorimager or chemiluminescence detection system

Procedure:

-

Separate 10-20 µg of total RNA on a denaturing polyacrylamide gel.

-

Transfer the RNA from the gel to a positively charged nylon membrane via electroblotting.

-

Covalently link the RNA to the membrane using a UV crosslinker.

-

Pre-hybridize the membrane in hybridization buffer at the appropriate temperature (e.g., 42°C).

-

Add the labeled oligonucleotide probe to the hybridization buffer and incubate overnight.

-

Wash the membrane with a series of wash buffers of increasing stringency to remove non-specifically bound probe.

-

Detect the signal using a phosphorimager (for radiolabeled probes) or a chemiluminescence imager (for DIG-labeled probes).

-

Quantify the band intensities and normalize to a loading control (e.g., 5S rRNA).

Construction of a ccaF1-ccsR Deletion Mutant

Objective: To create a knockout mutant of the ccaF1-ccsR locus to study its function.

Materials:

-

Rhodobacter sphaeroides wild-type strain

-

E. coli strain for cloning and conjugation (e.g., S17-1)

-

Suicide vector (e.g., pPHU281-based)

-

Antibiotic resistance cassette (e.g., kanamycin)

-

Primers for amplifying flanking regions of the ccaF1-ccsR locus

-

Restriction enzymes

-

T4 DNA ligase

-

Appropriate growth media and antibiotics

Procedure:

-

Amplify the upstream and downstream flanking regions of the ccaF1-ccsR locus from R. sphaeroides genomic DNA using PCR.

-

Clone the flanking regions into a suicide vector on either side of an antibiotic resistance cassette.

-

Transform the resulting construct into an E. coli conjugation strain.

-

Conjugate the suicide vector from E. coli into wild-type R. sphaeroides.

-

Select for single-crossover integrants on selective media.

-

Promote a second crossover event by growing the single-crossover integrants in non-selective media and then plating on media containing the antibiotic for the resistance cassette and a counter-selective agent if available.

-

Screen the resulting colonies by PCR to identify double-crossover mutants where the ccaF1-ccsR locus has been replaced by the antibiotic resistance cassette.

-

Confirm the deletion by Southern blot analysis or sequencing.

In Vitro sRNA-mRNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To demonstrate the direct interaction between an this compound sRNA and a putative target mRNA.

Materials:

-

In vitro transcribed and labeled this compound sRNA

-

In vitro transcribed unlabeled target mRNA fragment (containing the putative binding site)

-

Binding buffer

-

RNase inhibitor

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Detection system for the labeled sRNA

Procedure:

-

In vitro transcribe the this compound sRNA and label it (e.g., with ³²P or a fluorescent dye).

-

In vitro transcribe the unlabeled target mRNA fragment.

-

Set up binding reactions containing a fixed amount of labeled sRNA and increasing concentrations of the unlabeled target mRNA in binding buffer with an RNase inhibitor.

-

Incubate the reactions at room temperature or 37°C to allow binding to occur.

-

Separate the binding reactions on a native polyacrylamide gel.

-

Visualize the labeled sRNA bands. A shift in the mobility of the labeled sRNA in the presence of the target mRNA indicates the formation of an sRNA-mRNA complex.

Conclusion and Future Directions

The this compound sRNA family represents a key component of the oxidative stress response in Rhodobacter sphaeroides. The intricate regulatory network involving a sigma factor cascade and an RNA-binding protein ensures a finely tuned response to environmental insults. The proposed mechanism of translational repression via an anti-Shine-Dalgarno sequence provides a direct means of controlling protein synthesis during stress.

For researchers and drug development professionals, understanding these bacterial stress response mechanisms is paramount. The components of the this compound signaling pathway, particularly the essential sigma factors and the CcaF1 protein, could represent novel targets for the development of antimicrobial agents that compromise a pathogen's ability to survive oxidative stress, such as that encountered within a host organism.

Future research should focus on the definitive identification of the full spectrum of mRNA targets for the this compound sRNAs. Advanced techniques such as RNA-seq of strains with altered this compound levels and in vivo crosslinking studies will be instrumental in elucidating the broader regulatory impact of this sRNA family. A deeper understanding of these regulatory networks will undoubtedly open new avenues for therapeutic intervention.

References

RSS0680: A Technical Whitepaper on a VHL-Recruiting Kinase Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSS0680 is a synthetic heterobifunctional molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of specific protein kinases by hijacking the cellular ubiquitin-proteasome system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its application and visual representations of its mechanism of action and experimental workflows to facilitate its use in research and drug development.

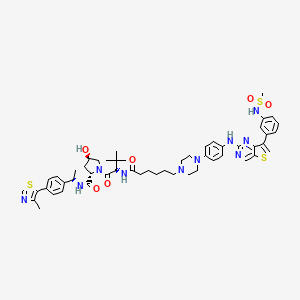

Chemical Structure and Properties

This compound is comprised of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a flexible linker, and a moiety that binds to the target protein kinases.

Chemical Structure

The chemical structure of this compound is depicted below. It is a VHL-recruiting analogue of the CRBN-recruiting degrader DB-0614.[1]

(Image of the chemical structure of this compound would be placed here in a real whitepaper)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C52H64N10O6S3 | [2] |

| Molecular Weight | 1021.3 g/mol | [2] |

| CAS Number | 2769753-48-0 | [2] |

| Canonical SMILES | CC(C)C(C(=O)N1C(C(C(C1C(=O)O)O)NC(=O)C(C(C)(C)S)Cl)O)C(=O)NC(C(C)C)C(=O)NC1CCN(CC1)C(=O)c1ccc(cc1)n1c(nc(N)c2c1sc(c2)C)C | [3] (from supplementary data) |

| Solubility | Soluble in DMSO (200 mg/mL with heating) | [4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

Mechanism of Action

This compound functions as a PROTAC to induce the degradation of target proteins. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

This compound simultaneously binds to the VHL E3 ubiquitin ligase and a target protein kinase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target kinase, leading to its poly-ubiquitination. The poly-ubiquitinated kinase is then recognized and degraded by the 26S proteasome.

Biological Activity

This compound has been shown to induce the degradation of a range of protein kinases.[4] This activity makes it a valuable tool for studying the roles of these kinases in various cellular processes and as a potential therapeutic agent in diseases driven by aberrant kinase activity.

Target Kinases

This compound has been demonstrated to degrade the following kinases:

-

AAK1

-

CDK1, CDK2, CDK4, CDK6, CDK16

-

EIF2AK4

-

GAK

-

LATSI

-

LIMK2

-

MAPK6

-

MAPKAPK5

-

MARK2, MARK4

-

MKNK2

-

NEK9

-

RPS6KB1

-

SIK2

-

SNRK

-

STK17A, STK17B, STK35

-

WEE1

Experimental Protocols

The following are detailed protocols for the application of this compound in cell-based assays.

Western Blotting for Protein Degradation

This protocol outlines the steps to assess the degradation of a target kinase in response to this compound treatment.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target kinase

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Cell Viability Assay

This protocol is for assessing the effect of this compound-induced kinase degradation on cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Conclusion

This compound is a potent and versatile VHL-recruiting PROTAC for the targeted degradation of a wide array of protein kinases. Its well-defined chemical properties and mechanism of action make it an invaluable tool for researchers in both academic and industrial settings. The experimental protocols provided herein offer a foundation for the effective utilization of this compound in kinase-related research and drug discovery endeavors.

References

RSS0680: A Multi-Kinase Degrader with Therapeutic Potential in Oncology

An In-depth Technical Guide on the Core Therapeutic Applications of RSS0680 in Cancer

Executive Summary

This compound is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of a broad spectrum of kinases, many of which are implicated in cancer cell proliferation and survival. By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic modality to eliminate key oncogenic drivers. This document provides a comprehensive overview of the publicly available data on this compound, including its mechanism of action, quantitative kinase degradation profiles, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology.

Introduction to this compound

This compound is a heterobifunctional small molecule that acts as a multi-kinase degrader. Its structure incorporates a ligand that binds to an E3 ubiquitin ligase and a separate ligand that binds to the target kinases, connected by a linker. This ternary complex formation facilitates the ubiquitination of the target kinase, marking it for degradation by the proteasome. This targeted protein degradation offers several advantages over traditional kinase inhibition, including the potential for more sustained pathway inhibition and the ability to target non-enzymatic scaffolding functions of kinases.

Initial commercial descriptions of this compound have caused some confusion by incorrectly associating it with a small noncoding RNA. However, its chemical formula (C₅₂H₆₄N₁₀O₆S₃) and CAS number (2769753-48-0) confirm that it is a small molecule consistent with its function as a PROTAC.

Mechanism of Action

As a PROTAC, this compound's mechanism of action involves the recruitment of an E3 ubiquitin ligase to the target kinase. This induced proximity leads to the transfer of ubiquitin from an E2-ubiquitin conjugate to the kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple kinase molecules.

Mechanism of action for the PROTAC this compound.

Quantitative Kinase Degradation Data

This compound has been profiled for its ability to degrade kinases in the human T-cell acute lymphoblastic leukemia cell line, MOLT-4. The following table summarizes the key kinases degraded by this compound, as determined by a chemoproteomic screen.

| Target Kinase | Family | Function in Cancer |

| CDK1 | CMGC | Cell cycle progression, proliferation |

| CDK2 | CMGC | Cell cycle progression, proliferation |

| CDK4 | CMGC | Cell cycle progression, proliferation |

| CDK6 | CMGC | Cell cycle progression, proliferation |

| WEE1 | CMGC | Cell cycle checkpoint control |

| AAK1 | Other | Clathrin-mediated endocytosis, potential role in receptor trafficking |

| GAK | Other | Clathrin-mediated endocytosis, potential role in receptor trafficking |

| SIK2 | CAMK | Regulation of metabolic pathways |

| LIMK2 | TKL | Cytoskeletal regulation, cell migration and invasion |

| STK17A | CAMK | Apoptosis and stress response |

| STK17B | CAMK | Apoptosis and stress response |

| MARK2 | CAMK | Cell polarity, microtubule dynamics |

| MARK4 | CAMK | Cell polarity, microtubule dynamics |

| MAPK6 (ERK3) | CMGC | Atypical MAPK, role in cell proliferation and differentiation |

| MAPKAPK5 | CAMK | Downstream effector of p38 MAPK signaling |

| MKNK2 | CAMK | Downstream of MAPK signaling, protein translation |

| RPS6KB1 (S6K1) | AGC | mTOR signaling, protein synthesis, cell growth |

| NEK9 | Other | Mitotic progression |

| SNRK | CAMK | Metabolic stress sensing |

| STK35 | Other | Limited information, potential role in cell cycle |

| EIF2AK4 | Other | Amino acid starvation response |

| LATS1 | AGC | Hippo signaling pathway, tumor suppression |

Note: While it has been reported that this compound inhibits the proliferation of human cancer cell lines with IC50 values in the range of 0.109-7.08 μM, specific, peer-reviewed data detailing the cell lines and corresponding IC50 values are not publicly available at this time.

Experimental Protocols

The following protocols are based on the methodologies described in the study "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development."

Cell Culture and Treatment

-

Cell Line: MOLT-4 (human T lymphoblast, acute lymphoblastic leukemia)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: For kinase degradation profiling, MOLT-4 cells are treated with this compound at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 5 hours).

Chemoproteomic Kinase Degradation Profiling (Mass Spectrometry)

This protocol outlines a tandem mass tag (TMT)-based quantitative proteomics workflow to identify and quantify protein degradation.

Chemoproteomic workflow for kinase degradation analysis.

-

Cell Lysis: Following treatment, cells are harvested by centrifugation and lysed in a buffer containing 8 M urea and protease/phosphatase inhibitors.

-

Protein Digestion: Protein concentration is determined, and proteins are reduced, alkylated, and digested overnight with trypsin.

-

TMT Labeling: The resulting peptides are labeled with TMT (Tandem Mass Tag) reagents according to the manufacturer's protocol. This allows for the multiplexed analysis of different samples (e.g., control and this compound-treated) in a single mass spectrometry run.

-

LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The resulting spectra are searched against a human protein database to identify peptides and proteins. The TMT reporter ion intensities are used to quantify the relative abundance of each protein between the different treatment conditions. A significant decrease in the abundance of a kinase in the this compound-treated sample compared to the control indicates degradation.

Immunoblotting for Validation of Kinase Degradation

Western blotting is used to validate the degradation of specific kinases identified in the proteomic screen.

-

Protein Extraction: MOLT-4 cells are treated with varying concentrations of this compound for a set time. Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target kinase. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for visualization. The band intensity is quantified to determine the extent of kinase degradation.

Affected Signaling Pathways

The kinases degraded by this compound are involved in several critical cancer-related signaling pathways. The broad-spectrum nature of this compound suggests that its anti-cancer effects are likely due to the simultaneous disruption of multiple oncogenic processes.

Key signaling pathways impacted by this compound-mediated kinase degradation.

-

Cell Cycle Control: By degrading key cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK6) and the cell cycle checkpoint kinase WEE1, this compound can induce cell cycle arrest and inhibit tumor cell proliferation.

-

MAPK Signaling: The degradation of components of the MAPK signaling pathway, such as MAPK6 and MKNK2, can interfere with signal transduction that promotes cell growth and survival.

-

mTOR Pathway: Targeting RPS6KB1 (S6K1), a key downstream effector of the mTOR pathway, can disrupt protein synthesis and cell growth.

-

Cytoskeletal Dynamics: The degradation of LIMK2 can affect cell motility and invasion, potentially reducing the metastatic potential of cancer cells.

Conclusion and Future Directions

This compound represents a promising multi-kinase degrader with potential therapeutic applications in oncology. Its ability to induce the degradation of a wide range of kinases involved in critical cancer pathways highlights the potential of targeted protein degradation as a powerful anti-cancer strategy. Further preclinical studies are warranted to evaluate its efficacy and safety in various cancer models, including in vivo xenograft studies. The identification of specific cancer types that are particularly sensitive to this compound will be crucial for its future clinical development. Additionally, a more detailed characterization of its off-target effects and the elucidation of resistance mechanisms will be important considerations for its translation into a clinical candidate.

Methodological & Application

Application Notes and Protocols for RSS0680 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSS0680 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific protein kinases. As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the target kinase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a powerful tool for studying kinase function and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including cell viability assays, analysis of protein degradation, and apoptosis assays, with a focus on the human T lymphoblastic leukemia cell line MOLT-4 and the multiple myeloma cell line MM.1S.

Mechanism of Action: PROTAC-Mediated Kinase Degradation

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target kinases. The molecule consists of three key components: a ligand that binds to the target kinase, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two. This tripartite complex formation brings the E3 ligase in close proximity to the kinase, facilitating the transfer of ubiquitin molecules to the kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.

Figure 1: Mechanism of this compound-mediated kinase degradation.

Target Kinase Profile of this compound

Quantitative proteomics studies have identified a range of kinases that are degraded by this compound. The following table summarizes a partial list of these kinases.

| Degraded Kinases |

| AAK1 |

| CDK1 |

| CDK16 |

| CDK2 |

| CDK4 |

| CDK6 |

| EIF2AK4 |

| GAK |

| LATS1 |

| LIMK2 |

| MAPK6 |

| MAPKAPK5 |

| MARK2 |

| MARK4 |

| MKNK2 |

| NEK9 |

| RPS6KB1 |

| SIK2 |

| SNRK |

| STK17A |

| STK17B |

| STK35 |

| WEE1 |

Experimental Protocols

Cell Culture

MOLT-4 Cells (Human T Lymphoblastic Leukemia)

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 3 x 10^5 and 2 x 10^6 viable cells/mL. Passage every 2-3 days.

MM.1S Cells (Human Multiple Myeloma)

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: These cells grow in suspension with some adherence. For passaging, gently scrape the adherent cells and combine with the suspended cells. Centrifuge, resuspend in fresh medium, and seed at a density of 2-3 x 10^5 cells/mL. Passage every 2-4 days.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of MOLT-4 and MM.1S cells.

Figure 2: Workflow for the MTT cell viability assay.

Materials:

-

MOLT-4 or MM.1S cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate. Include wells for vehicle control and blank (medium only).

-

-

Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow cells to stabilize.

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from your stock solution.

-

Add the desired concentrations of this compound to the respective wells. For the vehicle control wells, add the same volume of medium containing the highest concentration of DMSO used for the drug dilutions.

-

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Protocol 2: Western Blot Analysis of Kinase Degradation

This protocol details the procedure to detect the degradation of a target kinase (e.g., CDK6) in MM.1S or MOLT-4 cells following treatment with this compound.[1]

Figure 3: Experimental workflow for Western blot analysis.

Materials:

-

MOLT-4 or MM.1S cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and system

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target kinase (e.g., anti-CDK6)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 4 hours).[1]

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

MOLT-4 or MM.1S cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent (if any) and suspension cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Acquire data and analyze the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Viable cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Quantitative Data Summary

Table 1: Summary of Experimental Conditions for this compound

| Experiment | Cell Line | This compound Concentration | Incubation Time | Readout | Reference |

| Kinase Degradation | MOLT-4 | 1 µM | 4 hours | Immunoblot | [1] |

| Proteomics Profiling | MOLT-4, MM.1S | 1 µM | 5 hours | Mass Spectrometry | [1] |

Disclaimer

These protocols provide a general framework for using this compound in cell culture experiments. Researchers should optimize conditions such as cell seeding density, drug concentration, and incubation time for their specific cell lines and experimental goals. It is recommended to consult the original research articles for more detailed information.

References

Application Notes and Protocols for RSS0680-Mediated Protein Degradation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's intrinsic ubiquitin-proteasome system to selectively eliminate target proteins. RSS0680 is a potent, multi-kinase PROTAC designed to induce the degradation of several key kinases implicated in cancer and other diseases. This document provides detailed protocols for assessing the this compound-mediated degradation of its target proteins, offering a comprehensive guide for researchers in drug discovery and chemical biology.

This compound is comprised of a kinase-binding moiety (FLT3-IN-17), a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (HY-112078).[1] By simultaneously engaging a target kinase and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of the kinase and its subsequent degradation by the 26S proteasome.[1] This targeted degradation offers a powerful approach to modulate the activity of pathogenic kinases.

Mechanism of Action and Signaling Pathways

This compound induces the degradation of a spectrum of kinases, including Adaptor-Associated Kinase 1 (AAK1), Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK6), and WEE1 G2 checkpoint kinase.[1] The degradation of these kinases has profound effects on critical cellular processes, most notably cell cycle progression and proliferation.

Key Signaling Pathways Affected by this compound:

-

Cell Cycle Regulation: CDKs are master regulators of the cell cycle. CDK1, CDK2, CDK4, and CDK6, in complex with their cyclin partners, drive the transitions between different phases of the cell cycle. WEE1 is a critical negative regulator of the G2/M checkpoint, preventing entry into mitosis in the presence of DNA damage. By degrading these key regulators, this compound can induce cell cycle arrest and apoptosis in cancer cells.

-

Other Kinase-Mediated Pathways: The broader kinase targets of this compound are involved in a variety of other signaling pathways that can contribute to oncogenesis, including those related to cell growth, survival, and migration.

Quantitative Data Summary

The efficacy of this compound in degrading its target kinases can be quantified by determining the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative proteomics data for this compound against some of its known kinase targets in MOLT-4 cells after a 4-hour treatment.

| Target Kinase | DC50 (nM) | Dmax (%) |

| AAK1 | ~100-500 | >90 |

| CDK1 | ~100-500 | >80 |

| CDK2 | ~100-500 | >85 |

| CDK4 | ~500-1000 | ~70 |

| CDK6 | ~500-1000 | ~75 |

| WEE1 | ~100-500 | >90 |

| GAK | ~100-500 | >90 |

| STK17A | ~100-500 | >80 |

Note: The DC50 and Dmax values are approximated from quantitative proteomics data presented in scientific literature.[2] Exact values may vary depending on the cell line and experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for assessing this compound-mediated protein degradation.

Protocol 1: Western Blotting for Protein Degradation

This protocol is designed to quantify the dose-dependent degradation of target kinases following treatment with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against target kinases (e.g., anti-CDK2, anti-WEE1) and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation

This protocol aims to confirm the formation of the Target Kinase-RSS0680-CRBN ternary complex.

Materials:

-

Cells treated with this compound and a vehicle control

-

Proteasome inhibitor (e.g., MG132)

-

Non-denaturing lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-CRBN)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents as described in Protocol 1

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.

-

Treat cells with this compound (e.g., 100 nM) or DMSO for 4-6 hours.

-

Lyse cells in non-denaturing lysis buffer.

-

Quantify protein concentration as described in Protocol 1.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

To the pre-cleared lysate, add the anti-CRBN antibody or an isotype control IgG and incubate overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer.

-

-

Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using antibodies against the target kinase and CRBN. An increased signal for the target kinase in the this compound-treated, anti-CRBN immunoprecipitate compared to the control indicates ternary complex formation.

-

Protocol 3: Cell Viability Assay

This protocol assesses the functional consequence of this compound-mediated protein degradation on cell proliferation and viability.

Materials:

-

Cell line of interest

-

96-well plates

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the half-maximal inhibitory concentration (IC50).

-

Conclusion

These application notes and protocols provide a robust framework for the characterization of the multi-kinase degrader this compound. By following these detailed procedures, researchers can effectively quantify target protein degradation, confirm the mechanism of action, and evaluate the downstream cellular effects of this potent PROTAC. The provided diagrams offer a clear visualization of the underlying biological processes and experimental designs, facilitating a comprehensive understanding of this compound's activity and its potential as a therapeutic agent.

References

Application Notes and Protocols for Small Molecule Delivery in Bacterial Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of small molecules into bacterial cells is a critical step in the study of new antimicrobial agents, the investigation of bacterial signaling pathways, and the development of novel therapeutics. The bacterial cell envelope presents a formidable barrier to the entry of many compounds. This document provides detailed application notes and protocols for various methods to deliver small molecules, exemplified by the hypothetical compound RSS0680, into bacteria for research and drug development purposes.

Delivery Methods Overview

Several strategies can be employed to facilitate the entry of small molecules into bacteria. The choice of method often depends on the physicochemical properties of the small molecule, the bacterial species being studied (Gram-positive vs. Gram-negative), and the specific research application. This document will focus on nanoparticle-based delivery systems, which offer advantages such as improved solubility of hydrophobic compounds, protection from degradation, and targeted delivery.[1][2]

Nanoparticle-Based Delivery Systems

Nanoparticles serve as versatile carriers for small molecules, enhancing their delivery to and into bacterial cells.[2] These systems can overcome the permeability barrier of the bacterial membrane and can be tailored for controlled release.[1][3]

Lipid-Based Nanocarriers

Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), are biocompatible and can fuse with bacterial cell membranes to release their cargo.[1] They are particularly useful for the delivery of hydrophobic small molecules.

Polymeric Nanoparticles

Biodegradable polymers can be formulated into nanoparticles to encapsulate small molecules. These systems can be designed for sustained release and can be functionalized with targeting moieties to enhance specificity.

Inorganic Nanoparticles

Mesoporous silica nanoparticles (MSNs) offer a high surface area for drug loading and can be engineered for stimuli-responsive release, such as pH-dependent release in the acidic microenvironment of a bacterial biofilm.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for different nanoparticle-based delivery systems for a model small molecule.

| Delivery System | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Release Profile | Key Advantages |

| Liposomes | 100 - 200 | 60 - 85 | 5 - 15 | Sustained | Biocompatible, effective for hydrophobic drugs |

| Solid Lipid Nanoparticles (SLNs) | 150 - 300 | 70 - 95 | 10 - 25 | Controlled | High stability, controlled release |

| Polymeric Nanoparticles (PLGA) | 100 - 500 | 50 - 90 | 5 - 20 | Tunable | Biodegradable, sustained release |

| Mesoporous Silica Nanoparticles (MSNs) | 50 - 150 | 80 - 98 | 15 - 30 | Stimuli-responsive (pH) | High loading capacity, pH-triggered release |

Experimental Protocols

Protocol 1: Preparation of Small Molecule-Loaded Liposomes

This protocol describes the preparation of liposomes encapsulating a model small molecule using the thin-film hydration method.

Materials:

-

Model small molecule (e.g., this compound)

-

Phosphatidylcholine (PC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Probe sonicator

-

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

-

Dissolve the model small molecule, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.

-

Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10 minutes. This will form multilamellar vesicles (MLVs).

-

To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator for 5-10 minutes on ice.

-

For a more uniform size distribution, extrude the sonicated liposome suspension 10-15 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.

-

To remove any unencapsulated small molecule, centrifuge the liposome suspension and wash the pellet with fresh PBS.

-

Resuspend the final liposome formulation in PBS and store at 4°C.

Protocol 2: In Vitro Delivery of Small Molecule to Bacteria

This protocol outlines the procedure for treating a bacterial culture with the prepared small molecule-loaded nanoparticles and assessing its effect.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Small molecule-loaded nanoparticles (from Protocol 1)

-

Empty nanoparticles (control)

-

Free small molecule (control)

-

96-well microtiter plates

-

Incubator

-

Plate reader

Procedure:

-

Grow the bacterial strain overnight in TSB at 37°C with shaking.

-

Dilute the overnight culture to a starting optical density at 600 nm (OD600) of 0.05 in fresh TSB.

-

In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

-

Prepare serial dilutions of the small molecule-loaded nanoparticles, empty nanoparticles, and free small molecule in TSB.

-

Add 100 µL of the serially diluted treatments to the wells containing the bacterial culture. Include a no-treatment control with 100 µL of TSB.

-

Incubate the plate at 37°C with shaking for 18-24 hours.

-

Measure the OD600 of each well using a plate reader to determine bacterial growth inhibition.

-

The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of the treatment that completely inhibits visible growth.

Visualizations

Caption: Experimental workflow for nanoparticle preparation and bacterial delivery.

Caption: Putative mechanism of action for a nanoparticle-delivered small molecule.

References

Application Notes and Protocols for Measuring RSS0680-Induced Changes in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSS0680 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of a panel of 23 kinases, thereby offering a powerful tool for investigating the downstream consequences of their simultaneous removal. As a multi-kinase degrader, this compound provides a unique opportunity to study the integrated cellular response to the loss of key regulators of cell cycle progression, signal transduction, and other fundamental processes. These application notes provide detailed protocols for utilizing this compound to measure its effects on gene expression, a critical step in understanding its mechanism of action and identifying potential therapeutic applications.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to its target kinases and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target kinases, marking them for degradation by the proteasome. By removing the entire protein, this compound abrogates both the kinase-dependent and any kinase-independent scaffolding functions of its targets.

The kinases targeted by this compound for degradation include key regulators of cell cycle progression such as Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK6, CDK16) and WEE1, as well as kinases involved in other cellular processes like AAK1 and GAK. The degradation of these kinases is expected to lead to profound changes in cellular signaling and, consequently, in the transcriptional landscape of the cell.

Data Presentation: Expected Gene Expression Changes

Treatment of cancer cell lines with compounds that inhibit or degrade the targets of this compound, particularly CDK4/6 and WEE1, has been shown to cause significant alterations in gene expression. Based on published studies of selective inhibitors of these kinases, treatment with this compound is anticipated to result in a robust transcriptional response characterized by the dose-dependent downregulation of genes essential for cell cycle progression and proliferation.[1][2][3]

The following tables summarize representative gene expression changes observed in cancer cell lines following treatment with CDK4/6 or WEE1 inhibitors. These changes are expected to be phenocopied by this compound treatment.

Table 1: Representative Downregulated Genes Following CDK4/6 Inhibition

| Gene Symbol | Gene Name | Function | Expected Fold Change (log2) |

| E2F1 | E2F Transcription Factor 1 | Transcription factor, key regulator of cell cycle | -1.5 to -2.5 |

| CCNE1 | Cyclin E1 | G1/S transition | -1.0 to -2.0 |

| CCNB1 | Cyclin B1 | G2/M transition | -1.0 to -2.0 |

| CDC20 | Cell Division Cycle 20 | Anaphase promoting complex activator | -1.0 to -2.0 |

| PLK1 | Polo-Like Kinase 1 | Mitotic progression | -1.0 to -2.0 |

| CDC45 | Cell Division Cycle 45 | DNA replication initiation | -1.0 to -2.0 |

| MCM7 | Minichromosome Maintenance 7 | DNA replication licensing factor | -1.0 to -2.0 |

| PCNA | Proliferating Cell Nuclear Antigen | DNA replication and repair | -0.5 to -1.5 |

Table 2: Representative Upregulated Genes Following CDK4/6 Inhibition

| Gene Symbol | Gene Name | Function | Expected Fold Change (log2) |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle inhibitor | 1.0 to 2.0 |

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, stress response | 1.0 to 2.0 |

| FOSL2 | FOS Like 2, AP-1 Transcription Factor Subunit | Transcription factor, cell differentiation | 1.0 to 2.0 |

| ZFP36 | ZFP36 Ring Finger Protein | RNA binding protein, regulates mRNA decay | 1.0 to 1.5 |

Table 3: Representative Gene Expression Changes Following WEE1 Inhibition

| Gene Symbol | Gene Name | Function | Expected Fold Change (log2) |

| CCNE1 | Cyclin E1 | G1/S transition | Up- or downregulation (context-dependent) |

| SKP2 | S-Phase Kinase Associated Protein 2 | Component of SCF ubiquitin ligase complex | Upregulation in resistant cells |

| CUL1 | Cullin 1 | Component of SCF ubiquitin ligase complex | Upregulation in resistant cells |

| CDK2 | Cyclin Dependent Kinase 2 | Cell cycle progression | Upregulation in resistant cells |

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent or suspension cancer cell lines with this compound to assess changes in gene expression.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, MOLT-4 for leukemia)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates or flasks

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

For suspension cells, seed cells in T-25 flasks at a density of 0.5 x 10^6 cells/mL.

-

-

Cell Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment and recovery.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and add the medium containing this compound or vehicle control.

-

-

Incubation with this compound: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours). The optimal time should be determined empirically for the cell line and endpoints of interest.

-

Cell Harvest:

-

Adherent cells:

-

Aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add 1 mL of TRIzol or other RNA lysis buffer directly to the well and scrape the cells.

-

-

Suspension cells:

-

Transfer the cell suspension to a conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of TRIzol or other RNA lysis buffer.

-

-

-

Storage: Immediately proceed to RNA isolation or store the cell lysates at -80°C.

Protocol 2: RNA Isolation and Quality Control

This protocol describes the isolation of total RNA from cell lysates using a standard phenol-chloroform extraction method followed by quality control assessment.

Materials:

-

Cell lysate in TRIzol (from Protocol 1)

-

Chloroform

-

Isopropanol

-

75% Ethanol (in nuclease-free water)

-

Nuclease-free water

-

RNase-free tubes and pipette tips

-

Spectrophotometer (e.g., NanoDrop)

-

Bioanalyzer (e.g., Agilent Bioanalyzer)

Procedure:

-

Phase Separation:

-

Thaw the cell lysate on ice.

-

Add 0.2 mL of chloroform per 1 mL of TRIzol.

-

Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a new RNase-free tube.

-

Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially.

-

Mix gently and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

-

RNA Wash:

-

Discard the supernatant.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

-

RNA Resuspension:

-

Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the RNA pellet in 20-50 µL of nuclease-free water.

-

Incubate at 55-60°C for 10 minutes to dissolve the RNA.

-

-

RNA Quality Control:

-

Quantification and Purity: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 are indicative of high-quality RNA.

-

Integrity: Assess the RNA integrity by running the samples on a Bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-seq.

-

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the validation of gene expression changes for a select number of target genes using qRT-PCR.

Materials:

-

High-quality total RNA (from Protocol 2)

-

Reverse transcription kit (e.g., SuperScript IV)

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (forward and reverse)

-

Housekeeping gene primers (e.g., GAPDH, ACTB)

-

Nuclease-free water

-

qRT-PCR instrument

Procedure:

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qRT-PCR Reaction Setup:

-

Prepare a reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.

-

Add diluted cDNA to each well of a qPCR plate.

-

Add the reaction mix to the wells.

-

Include no-template controls (NTC) for each primer set.

-

-

qRT-PCR Program:

-

Run the qPCR plate on a qRT-PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (ΔCt).

-

Calculate the relative gene expression changes using the ΔΔCt method.

-

Signaling Pathways Modulated by this compound

The degradation of multiple kinases by this compound is expected to have a profound impact on several critical signaling pathways. The most prominent of these is the cell cycle control pathway .

Cell Cycle Regulation

CDK1, CDK2, CDK4, and CDK6 are master regulators of cell cycle progression.[4][5] CDK4 and CDK6, in complex with D-type cyclins, initiate the G1 phase progression by phosphorylating and inactivating the Retinoblastoma (RB) protein. This releases the E2F transcription factors, which then drive the expression of genes required for S-phase entry.[6] CDK2, in complex with cyclin E and then cyclin A, further promotes S-phase entry and DNA replication. CDK1, complexed with cyclin B, is the primary driver of mitosis. WEE1 is a critical inhibitory kinase that phosphorylates and inactivates CDK1, thereby preventing premature entry into mitosis.[7][8]

By degrading these key kinases, this compound is predicted to induce a strong cell cycle arrest, primarily in the G1 and G2/M phases. This arrest is a direct consequence of the inability to inactivate RB and the prevention of mitotic entry due to the loss of CDK1 activity and the simultaneous removal of its inhibitor, WEE1.

Other Potential Pathways

AAK1 and GAK are involved in clathrin-mediated endocytosis and trafficking.[9][10][11] Their degradation by this compound could impact processes such as receptor internalization and viral entry. The direct transcriptional consequences of AAK1 and GAK degradation are less well-defined but could involve compensatory changes in genes related to membrane trafficking and endocytosis.

Conclusion

This compound is a valuable research tool for dissecting the complex cellular processes regulated by its 23 target kinases. The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the impact of this compound on gene expression. By combining these experimental approaches with a thorough understanding of the underlying signaling pathways, scientists can gain significant insights into the mechanism of action of this multi-kinase degrader and its potential as a therapeutic agent.

References